molecular formula C13H14N4O3 B2749332 3-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide CAS No. 1797895-17-0

3-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide

Cat. No.: B2749332
CAS No.: 1797895-17-0
M. Wt: 274.28
InChI Key: QMDRHGZFMLMURO-UHFFFAOYSA-N
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Description

3-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
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Scientific Research Applications

Heterogeneous Catalysis

Magnetically separable graphene oxide anchored with sulfonic acid nanoparticles has been developed as a novel, highly efficient, and recyclable catalyst for the synthesis of complex pyrazolopyridine derivatives. This method employs a one-pot, three-component reaction in a green solvent under microwave irradiation, showcasing the catalyst's high activity and reusability with minimal performance loss over multiple cycles (Zhang et al., 2016).

Optoelectronic Materials

3-(1H-Pyrazol-1-yl)pyridine derivatives have been used as electron-transporting units to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials demonstrate significant tuning of optoelectronic parameters and high efficiency in blue, green, and white PhOLEDs, highlighting their utility in improving device performance and efficiency (Li et al., 2016).

Coordination Chemistry

2,6-Bis(pyrazolyl)pyridines and related derivatives have been explored for their versatile coordination chemistry, including applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. This research emphasizes the potential of these compounds in developing advanced materials for sensing and switchable magnetic applications (Halcrow, 2005).

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been utilized in the synthesis of diverse heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives. This research showcases the flexibility of using carbamoyl and pyrazolyl moieties in constructing polyfunctionally substituted heterocycles (Mohareb et al., 2004).

Catalytic and Electrocatalytic Applications

Ru(II) complexes containing pyrazolylpyridine ligands have been synthesized and characterized, demonstrating their utility in acid-base and redox reactions. These complexes exhibit significant potential in catalytic and electrocatalytic applications, including the oxidation of organic substrates, showcasing the role of ligand design in tuning reactivity and selectivity (Sens et al., 2003).

Properties

IUPAC Name

1-oxido-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(10-2-1-4-16(19)7-10)15-11-6-14-17(8-11)12-3-5-20-9-12/h1-2,4,6-8,12H,3,5,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDRHGZFMLMURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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